molecular formula C17H18O4 B5032185 2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde

2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde

Cat. No.: B5032185
M. Wt: 286.32 g/mol
InChI Key: JJZUABBMNQWSCN-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C17H18O4 It is a benzaldehyde derivative characterized by the presence of a methoxyphenoxy group and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde typically involves the reaction of 3-methoxyphenol with 3-chloropropanol to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with benzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[3-(3-methoxyphenoxy)propoxy]benzoic acid.

    Reduction: 2-[3-(3-methoxyphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenoxy group can enhance binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)benzaldehyde: Lacks the propoxy linkage, making it less flexible in its interactions.

    3-(3-Methoxyphenoxy)propanal: Similar structure but with an aldehyde group on the propoxy chain instead of the benzaldehyde moiety.

    3-(3-Methoxyphenoxy)propionic acid: The aldehyde group is replaced with a carboxylic acid group.

Uniqueness

2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is unique due to its combination of a methoxyphenoxy group and a propoxy linkage attached to a benzaldehyde moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-15-7-4-8-16(12-15)20-10-5-11-21-17-9-3-2-6-14(17)13-18/h2-4,6-9,12-13H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZUABBMNQWSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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